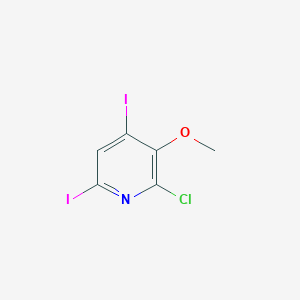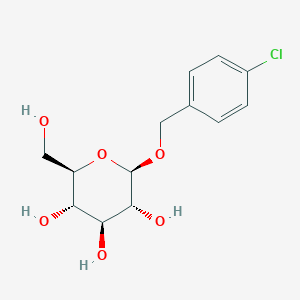![molecular formula C10H17ClN2O3 B1422463 [(2,3,4-三甲氧基苯基)甲基]肼盐酸盐 CAS No. 1258640-43-5](/img/structure/B1422463.png)
[(2,3,4-三甲氧基苯基)甲基]肼盐酸盐
描述
[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride is a chemical compound with the molecular formula C10H17ClN2O3 and a molecular weight of 248.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride has a wide range of scientific research applications, including:
作用机制
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Hydrazine derivatives are known to undergo nucleophilic reactions with carbonyl compounds, forming hydrazones . This reaction could potentially alter the function of target molecules, leading to changes in cellular processes.
Biochemical Pathways
The formation of hydrazones can potentially interfere with various biochemical pathways, particularly those involving carbonyl-containing molecules .
Pharmacokinetics
The compound’s molecular weight (24871 g/mol) suggests that it may have good bioavailability, as molecules under 500 g/mol are generally well-absorbed.
Result of Action
The formation of hydrazones can potentially alter the function of target molecules, leading to changes in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride typically involves the reaction of 2,3,4-trimethoxybenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of [(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for use in various applications.
化学反应分析
Types of Reactions
[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of various substituted hydrazine compounds .
相似化合物的比较
[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride can be compared with other similar compounds, such as:
[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride: Similar in structure but with different physicochemical properties and applications.
[(2,3,4-Trimethoxyphenyl)methyl]hydrazine sulfate: Another derivative with distinct chemical properties and uses.
The uniqueness of [(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride lies in its specific chemical structure, which imparts unique reactivity and application potential compared to other similar compounds .
属性
IUPAC Name |
(2,3,4-trimethoxyphenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c1-13-8-5-4-7(6-12-11)9(14-2)10(8)15-3;/h4-5,12H,6,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAKEKZCFQRUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNN)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


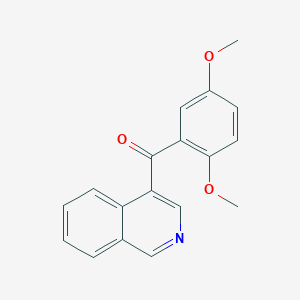

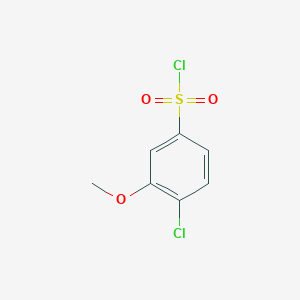
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1422386.png)
![1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)
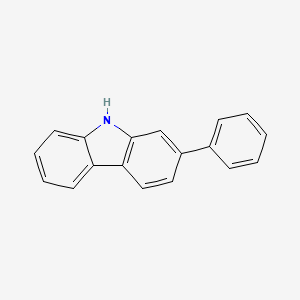
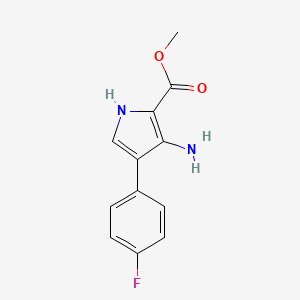
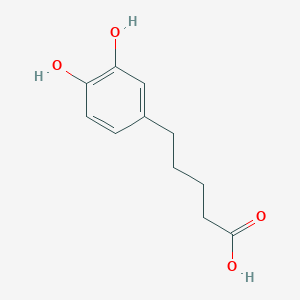
![3-(3,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1422395.png)
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1422397.png)
![4-Chloro-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1422398.png)
![1-{3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1422401.png)
